3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine
Overview
Description
3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine: is an organic compound with the molecular formula C12H17ClN2O2 . This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy linker, and a morpholine ring. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-nitrophenol.
Etherification: The nitrophenol is reacted with 2-chloroethyl morpholine under basic conditions to form the ether linkage.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Coupling Reactions: Palladium catalysts with bases like potassium phosphate (K3PO4) in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenylamines.
Reduction Products: Secondary amines or imines.
Coupling Products: Biaryl compounds when coupled with boronic acids.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design.
Biochemical Research: Used in the study of enzyme interactions and inhibition.
Industry:
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The morpholine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
3-Chloro-2-(2-methoxy-ethoxy)-phenylamine: Similar structure but with a methoxy group instead of a morpholine ring.
4-(Chloroacetyl)morpholine: Contains a chloroacetyl group instead of a chloro-substituted phenyl ring.
Uniqueness:
Morpholine Ring: The presence of the morpholine ring in 3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine provides unique properties such as increased solubility and enhanced interaction with biological targets.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-2-(2-morpholin-4-ylethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c13-10-2-1-3-11(14)12(10)17-9-6-15-4-7-16-8-5-15/h1-3H,4-9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCPNPXCUTSCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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